molecular formula C9H10ClF2NO B13307086 (3S)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL

(3S)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL

Katalognummer: B13307086
Molekulargewicht: 221.63 g/mol
InChI-Schlüssel: AXYNUPIGLYEZCJ-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an amino group, a chlorinated and difluorinated phenyl ring, and a hydroxyl group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-3,6-difluorobenzene.

    Amination: The precursor undergoes an amination reaction to introduce the amino group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

(3S)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Wirkmechanismus

The mechanism by which (3S)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the chlorinated and difluorinated phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S)-3-Amino-3-(2-chlorophenyl)propan-1-OL: Lacks the difluorination on the phenyl ring.

    (3S)-3-Amino-3-(3,6-difluorophenyl)propan-1-OL: Lacks the chlorine atom on the phenyl ring.

    (3S)-3-Amino-3-(2-chloro-3-fluorophenyl)propan-1-OL: Contains only one fluorine atom on the phenyl ring.

Uniqueness

The presence of both chlorine and two fluorine atoms on the phenyl ring of (3S)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL makes it unique compared to similar compounds. This specific substitution pattern can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and industrial applications.

Eigenschaften

Molekularformel

C9H10ClF2NO

Molekulargewicht

221.63 g/mol

IUPAC-Name

(3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol

InChI

InChI=1S/C9H10ClF2NO/c10-9-6(12)2-1-5(11)8(9)7(13)3-4-14/h1-2,7,14H,3-4,13H2/t7-/m0/s1

InChI-Schlüssel

AXYNUPIGLYEZCJ-ZETCQYMHSA-N

Isomerische SMILES

C1=CC(=C(C(=C1F)[C@H](CCO)N)Cl)F

Kanonische SMILES

C1=CC(=C(C(=C1F)C(CCO)N)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.